molecular formula C15H11Cl2N B13686776 2-(2,4-dichlorophenyl)-1-methyl-1H-indole

2-(2,4-dichlorophenyl)-1-methyl-1H-indole

Cat. No.: B13686776
M. Wt: 276.2 g/mol
InChI Key: HNJOUXZXNWYWMG-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Bioactive Molecules

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole ring, is a privileged scaffold in medicinal chemistry. mdpi.comorganic-chemistry.orgrsc.org This prominence is due to its presence in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities. mdpi.comrsc.orgacs.org The indole nucleus is a key structural component in a variety of FDA-approved drugs, including treatments for cancer, infections, and neurological disorders. mdpi.comrsc.org Its ability to interact with multiple biological targets, including enzymes and receptors, makes it a versatile framework for drug design. organic-chemistry.orgrsc.orgacs.org The structural flexibility of the indole scaffold allows for the synthesis of a diverse range of derivatives with tailored pharmacological profiles. mdpi.comresearchgate.net

Overview of Halogenated Phenyl Moieties in Pharmaceutical Agents

The incorporation of halogen atoms, particularly chlorine, into pharmaceutical agents is a common strategy in drug discovery to modulate a molecule's physicochemical and pharmacokinetic properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target. The presence of a dichlorophenyl group, as in 2-(2,4-dichlorophenyl)-1-methyl-1H-indole, can significantly impact the molecule's electronic and steric properties. Chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding of a ligand to a biological target. This has been shown to be a valuable tool in rational drug design. The strategic placement of chlorine atoms on an aromatic ring can enhance membrane permeability and potency.

Contextualization of this compound within Indole Chemistry Research

The specific compound, this compound, combines the key features of an indole core, a methyl group at the 1-position of the indole ring, and a 2,4-dichlorophenyl substituent at the 2-position. The methylation at the N1 position can prevent the formation of hydrogen bonds and increase lipophilicity, which may alter its biological activity compared to its N-unsubstituted counterpart. The 2-arylindole motif is a common feature in many biologically active compounds. While specific research on the synthesis, characterization, and biological activity of this compound is not widely documented in publicly available literature, its structural components suggest potential areas of pharmacological interest based on the known activities of related compounds. The synthesis of 2-aryl-1-methyl-indoles can be achieved through various organic chemistry methodologies, often involving transition metal-catalyzed cross-coupling reactions. The precise characterization of such a compound would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Due to the limited availability of specific research data for this compound, a detailed exposition of its research findings, including data tables on its biological activities, is not possible at this time. Further investigation and publication of research focused solely on this compound are required to fully elucidate its chemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11Cl2N

Molecular Weight

276.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-methylindole

InChI

InChI=1S/C15H11Cl2N/c1-18-14-5-3-2-4-10(14)8-15(18)12-7-6-11(16)9-13(12)17/h2-9H,1H3

InChI Key

HNJOUXZXNWYWMG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Historical and Current Approaches to Indole (B1671886) Core Synthesis

The construction of the indole nucleus is a foundational aspect of organic chemistry, with numerous methods developed over more than a century. These strategies, which can be adapted for the synthesis of 2-aryl indoles like the target compound, range from venerable name reactions to modern transition-metal-catalyzed processes.

Fischer Indolization and its Adaptations

The Fischer indole synthesis, first reported in 1883, remains one of the most widely used and reliable methods for preparing indoles. byjus.com The process involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com For the synthesis of a 2-aryl-1-methyl-indole, the reaction would commence with N-methylphenylhydrazine and a substituted acetophenone.

The mechanism proceeds through the protonation of the arylhydrazone, which then tautomerizes to its enamine form. This intermediate undergoes an irreversible tandfonline.comtandfonline.com-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond. The resulting di-imine intermediate subsequently aromatizes, followed by an intramolecular attack by the nucleophilic amine group to form an aminal-like indoline (B122111) ring. The final step involves the elimination of ammonia (B1221849) to yield the aromatic indole core. byjus.com The regioselectivity of the cyclization when using unsymmetrical ketones can be influenced by the acidity of the medium and steric factors. byjus.com

Adaptations to the classical Fischer method often focus on improving reaction conditions and yields. One significant advancement is the use of one-pot procedures, which avoid the need to isolate the intermediate arylhydrazone, thereby streamlining the synthesis. byjus.com

Table 1: Comparison of Fischer Indolization Methodologies for 2-Aryl Indoles
MethodologyCatalyst/MediumKey FeaturesTypical YieldsReference
Conventional HeatingPolyphosphoric Acid (PPA)Thermal cyclization of isolated hydrazone intermediate.~76% researchgate.net
Microwave-Assisted (One-Pot)Acetic Acid in EthanolIn situ generation of hydrazone, rapid reaction times.Up to 93% researchgate.netresearchgate.net
One-Pot, Two-Step SequenceCu₂O/K₃PO₄ in EthanolCombines Fischer indolization with subsequent N-arylation.Generally high-yielding (~85% per step). nih.govrsc.org

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions as powerful tools for constructing heterocyclic systems, including the indole core. These methods offer mild reaction conditions and high tolerance for various functional groups, often avoiding the need for protecting groups. nih.gov

One prominent strategy is the palladium-catalyzed synthesis from ortho-alkynylanilines. In this approach, the indole ring is formed through an electrophilic cyclization or cross-coupling reaction. For instance, N,N-dimethyl-o-alkynylanilines can react with arylsiloxanes in the presence of a Pd(OAc)₂ catalyst to afford 2,3-disubstituted indoles. rsc.org Similarly, coupling with aryl pinacol (B44631) boronic esters can yield 2,3-diaryl-N-methylindoles. nih.govfigshare.com

Another innovative, one-step approach involves the palladium-catalyzed oxidative dehydrogenation of an indoline, followed by a sequential, regioselective C2-arylation. nih.gov This process uses molecular oxygen as the sole oxidant under mild, acid- and base-free conditions. The reaction begins with the conversion of the indoline to an indole intermediate, which is then arylated at the C2 position via a Heck-type mechanism. nih.gov This method is particularly efficient for creating a diverse range of 2-arylindoles. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. researchgate.netrsc.org By utilizing dielectric volumetric heating, microwave irradiation provides rapid and uniform heat distribution, which dramatically accelerates reaction rates, reduces unwanted side reactions, and often improves product yields and purity. tandfonline.comresearchgate.net

This technology has been successfully applied to a wide array of classical indole syntheses, including the Fischer, Bischler, and Madelung reactions. nih.gov For example, the Fischer indolization of arylhydrazones can be completed in minutes under microwave irradiation, compared to hours with conventional heating, with reported yields for 2-aryl indoles reaching as high as 93%. researchgate.netresearchgate.net One-pot, multicomponent reactions for indole synthesis, such as those combining Sonogashira coupling and Cacchi-type cyclization, are also significantly accelerated by microwave technology. nih.gov The efficiency and green chemistry attributes of MAOS make it an invaluable tool for the rapid generation of indole libraries for medicinal chemistry research. tandfonline.com

Functionalization Strategies for 1-Methyl-1H-indole Derivatives

Once the 1-methyl-1H-indole core is synthesized, further derivatization allows for the precise tuning of the molecule's structure. Key functionalization strategies include the introduction of the aryl substituent at the C2 position and subsequent regioselective substitutions on the indole nucleus.

Introduction of the 2-(2,4-dichlorophenyl) Moiety

The introduction of the 2-(2,4-dichlorophenyl) group at the C2 position of the 1-methyl-1H-indole ring is a critical step in the synthesis of the target compound. This can be achieved either during the initial ring formation or by direct C-H functionalization of a pre-formed 1-methylindole.

De Novo Ring Construction : As discussed in the context of the Fischer indole synthesis, using 1-(2,4-dichlorophenyl)ethan-1-one as the ketone starting material in a reaction with N-methylphenylhydrazine directly yields the desired 2-(2,4-dichlorophenyl)-1-methyl-1H-indole skeleton. researchgate.net

Direct C2-Arylation : Direct C-H activation/arylation is a highly efficient and atom-economical strategy. nih.gov Palladium-catalyzed C2-arylation of N-methylindole with a suitable arylating agent, such as 2,4-dichlorophenylboronic acid or an equivalent aryl halide, provides a direct route. These reactions often require specific ligands to control regioselectivity, favoring the C2 position over the more electronically favored C3 position. rsc.org For instance, a Pd(II)-catalyzed Heck-type reaction can achieve regioselective C2-arylation of an indole intermediate. nih.gov

Table 2: Selected Methods for C2-Arylation of Indoles
Catalyst SystemArylating AgentKey FeaturesReference
Pd(II)/NeocuproineArylboronic AcidOne-step from indoline via oxidative dehydrogenation and C2-arylation. nih.gov
PdCl₂(CH₃CN)₂ / Cu(OAc)₂Aryl AcrylateAerobic oxidative coupling (oxidative Heck reaction). Ligand choice can switch regioselectivity between C2 and C3. rsc.org
NiCl₂N-Heteroarenesπ-bond directed C2-amination, suggesting a pathway for C-C bond formation via Friedel-Crafts type activation. researchgate.net

Regioselective Substitutions on the Indole Nucleus

Further functionalization of the this compound molecule involves electrophilic or radical substitution on the indole nucleus. The inherent reactivity of the indole ring typically directs electrophiles to the C3 position. However, since this position is unsubstituted in the target compound, it remains a likely site for further reaction. The presence of the bulky 2-aryl group may sterically hinder C3 substitution and potentially promote reaction at other positions on the benzene (B151609) portion of the indole ring.

Advanced methodologies have been developed to achieve regiocontrol and functionalize less conventional positions of the indole core.

C4-Functionalization : A copper-mediated, regioselective C4-H sulfonylation has been developed using a transient directing group strategy. acs.org An aldehyde at the C3 position can direct a sulfonyl group to the C4 position with high selectivity. This approach provides a novel pathway to access C4-functionalized indoles, which are otherwise difficult to synthesize. acs.org

C2 and C4/C7 Functionalization : Radical-mediated reactions offer alternative pathways for C-H activation. Under metal-free conditions using a radical initiator like di-tert-butyl peroxide (DTBP), direct functionalization of N-methylindole with cycloalkanes has been shown to occur at the C2, C4, and C7 positions. rsc.org While electron-donating or -withdrawing groups on the indole's benzene ring had little influence on regioselectivity, the substitution pattern of the starting indole did affect the product distribution. For N-methylindole, functionalization occurred at both the C2 and C4 positions. rsc.org

C2-Methylation : For free (N-H) indoles, a one-step, regioselective C2-H methylation has been achieved using Pd(II)/norbornene cooperative catalysis. rsc.org This method circumvents the need for N-directing groups, streamlining access to C2-methylated indole derivatives. While the target compound is N-methylated, this highlights the ongoing development of selective C2-functionalization techniques.

These strategies underscore the versatility of the indole nucleus and the sophisticated chemical tools available for its precise modification, enabling the synthesis of complex derivatives based on the this compound scaffold.

Synthesis of Analogues via Mannich, Aldol, and Condensation Reactions

The derivatization of the this compound core can be effectively achieved through several fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. These methodologies, including the Mannich, Aldol, and various condensation reactions, are pivotal for introducing new functional groups and extending the molecular framework, primarily at the C3 position of the indole ring.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org For the indole nucleus, this reaction typically occurs at the electron-rich C3 position, leading to the formation of aminomethyl derivatives known as "gramines" or Mannich bases. libretexts.orgchemtube3d.com

In the context of this compound, a direct Mannich reaction would introduce an aminomethyl group at the C3 position. The reaction mechanism initiates with the formation of an electrophilic Eschenmoser salt-like iminium ion from formaldehyde and a secondary amine (e.g., dimethylamine). The indole nucleus then acts as the nucleophile, attacking the iminium ion to yield the C3-aminomethylated product. These Mannich bases are valuable synthetic intermediates, as the dialkylamino group can act as a leaving group in subsequent nucleophilic substitution reactions, allowing for the introduction of various other functionalities. chemtube3d.com

Table 1: Representative Mannich Reaction for Indole Scaffolds

Indole Substrate Amine Aldehyde Product Reference
Indole Dimethylamine Formaldehyde 3-((Dimethylamino)methyl)-1H-indole (Gramine) chemtube3d.com

Note: This table presents general examples of the Mannich reaction on indole scaffolds to illustrate the typical reaction pathway.

Aldol and Condensation Reactions

Aldol and related condensation reactions are fundamental C-C bond-forming strategies that can be applied to functionalized derivatives of this compound. masterorganicchemistry.comlibretexts.org These reactions typically require a carbonyl functionality on the indole ring, most commonly an aldehyde or a ketone at the C3 position (e.g., this compound-3-carbaldehyde).

The Aldol condensation involves the reaction of this indole-3-carbaldehyde with an enolizable ketone or aldehyde in the presence of a base or acid catalyst. libretexts.org The reaction proceeds through the formation of a β-hydroxy carbonyl adduct, which can then undergo dehydration (often promoted by heat) to yield an α,β-unsaturated carbonyl compound. This extends the conjugation of the indole system and introduces a reactive functional group for further modifications. masterorganicchemistry.com

A variety of other condensation reactions are also applicable. For instance, Knoevenagel condensation of the indole-3-carbaldehyde with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst provides a straightforward route to C3-vinyl-substituted indoles. researchgate.net Similarly, condensation with hydrazines or hydroxylamine (B1172632) can be used to form hydrazones and oximes, respectively, which are precursors for the synthesis of heterocyclic rings like pyrazoles and isoxazoles.

Table 2: Examples of Condensation Reactions with Indole-3-carbaldehyde

Indole Reactant Condensation Partner Reaction Type Product Type Reference
1H-Indole-3-carbaldehyde 3-Cyanoacetylindole Knoevenagel Condensation Acrylonitrile derivative researchgate.net
1H-Indole-3-carbaldehyde 5-Aminopyrazoles Schiff Base Formation Pyrazole-Indole Hybrid acs.org

Note: This table provides examples illustrating the versatility of condensation reactions starting from functionalized indoles.

Generation of Hybrid Molecules Incorporating Heterocyclic Rings (e.g., Triazoles, Oxadiazoles, Pyrazoles)

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophoric units into a single molecule. This approach can lead to compounds with improved affinity, selectivity, or modified physicochemical properties. The this compound scaffold can be readily linked to various five-membered aromatic heterocycles, such as triazoles, oxadiazoles, and pyrazoles, to generate novel hybrid molecules.

Triazole Hybrids

The 1,2,4-triazole (B32235) ring is a common feature in many biologically active compounds. Indole-triazole hybrids can be synthesized through several routes. A prevalent method involves the conversion of an indole carboxylic acid (e.g., prepared from the indole-3-carbaldehyde) into a key intermediate, such as a carbohydrazide (B1668358). mdpi.com This intermediate can then be cyclized with various reagents to form the triazole ring. For example, reaction with a substituted isothiocyanate followed by cyclization can yield a triazolothione, which can be further alkylated. researchgate.net Alternatively, indole derivatives containing an alkyne group can undergo copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) with an organic azide (B81097) to regioselectively form 1,2,3-triazole hybrids.

Oxadiazole Hybrids

The 1,2,4-oxadiazole (B8745197) ring serves as a bioisostere for ester and amide functionalities and is a valuable component in drug design. nih.gov A common synthetic pathway to indole-1,2,4-oxadiazole hybrids starts with an indole carboxylic acid derivative, such as methyl 1H-indole-5-carboxylate. This ester can undergo condensation with an amidoxime, such as 3,4-dichlorobenzamidoxime, in a superbasic medium (e.g., NaOH/DMSO) to directly form the 3,5-disubstituted 1,2,4-oxadiazole ring. mdpi.com Another well-established method involves the reaction of an indole carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. thesciencein.org This approach allows for the introduction of diverse substituents on the oxadiazole ring depending on the carboxylic acid used.

Table 3: Synthesis of an Indole-Oxadiazole Hybrid

Indole Reactant Heterocyclic Precursor Key Reagents Product Reference

Note: This table highlights a specific, relevant example of indole-oxadiazole hybrid synthesis.

Pyrazole (B372694) Hybrids

Pyrazole-containing compounds exhibit a broad range of biological activities. The synthesis of indole-pyrazole hybrids often involves the condensation of a diketone or an α,β-unsaturated carbonyl precursor, derived from the indole core, with hydrazine (B178648) or its derivatives. acs.orgnih.gov For instance, an indole-3-yl chalcone (B49325) (an α,β-unsaturated ketone) can be prepared via Claisen-Schmidt condensation of an indole-3-carbaldehyde with an appropriate ketone. Subsequent reaction of this chalcone with hydrazine hydrate (B1144303) leads to the cyclization and formation of a pyrazoline ring, which can be oxidized to the corresponding pyrazole. nih.gov Another strategy involves the reaction of 5-aminopyrazole derivatives with indole-3-carbaldehyde to form Schiff base-linked hybrids. acs.org

Table 4: General Synthetic Routes to Indole-Pyrazole Hybrids

Indole Precursor Reagent for Pyrazole Formation Intermediate Product Type Reference
Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate Hydrazine Hydrate N/A 3-(1H-Indol-3-yl)-1H-pyrazole-5-carboxylate nih.gov
1H-Indole-3-carbaldehyde 5-Aminopyrazole Schiff Base Indole-Pyrazole Hybrid acs.org

Note: This table outlines common strategies for the synthesis of indole-pyrazole hybrid molecules.

Mechanism of Action and Molecular Target Engagement

Broad Biological Activities of Indole (B1671886) Derivatives and Dichlorophenyl-Substituted Compounds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a vast array of pharmacological properties. researchgate.netchula.ac.th Similarly, the inclusion of a dichlorophenyl group on a molecule frequently imparts significant biological activity. The combination of these two structural features in 2-(2,4-dichlorophenyl)-1-methyl-1H-indole suggests a potential for multifaceted biological interactions.

Indole derivatives are known to modulate a wide range of cellular signaling pathways critical in physiology and disease. researchgate.net Their structural resemblance to endogenous signaling molecules, such as the neurotransmitter serotonin, allows them to interact with various receptors and enzymes. mdpi.com

Key cellular pathways modulated by indole-containing compounds include:

Inflammatory Pathways: Many indole derivatives exhibit anti-inflammatory properties by modulating pathways such as nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). nih.gov Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core. nih.gov

Cell Proliferation and Apoptosis: Indole derivatives have been extensively investigated as anticancer agents. nih.gov They can interfere with microtubule dynamics, essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov The vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, are prominent examples of indole-based natural products that inhibit tubulin polymerization. nih.gov

Bacterial Communication Pathways: In microbiology, indole itself acts as a signaling molecule for various bacterial phenotypes, and synthetic indole derivatives have been developed to inhibit quorum sensing (QS), a cell-to-cell communication system involved in bacterial virulence and biofilm formation. nih.gov

Compounds with a dichlorophenyl substituent also demonstrate significant effects on cellular processes. For instance, dichlorophenyl piperazine (B1678402) derivatives have been shown to affect cholesterol biosynthesis pathways by inhibiting the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7). nih.govresearchgate.net

The structural features of indole and dichlorophenyl moieties make them effective components of various enzyme inhibitors. researchgate.net Indole derivatives can mimic peptide structures and bind reversibly to the active sites of numerous enzymes. researchgate.netchula.ac.th

Notable enzyme inhibition profiles include:

Protein Kinases: The indole scaffold is a key element in many protein kinase inhibitors, which are crucial for regulating cell signaling. mdpi.comnih.gov These compounds can bind to the ATP-binding site of kinases, interfering with signal transduction pathways often dysregulated in cancer. mdpi.com

Histone Deacetylases (HDACs): Certain indole-based hydroxamic acid derivatives are potent inhibitors of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression. mdpi.com

Carbohydrate-Degrading Enzymes: In the context of metabolic diseases, indole derivatives have been studied as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov

Monoamine Oxidases (MAOs): As will be discussed in greater detail, the indole nucleus is a common feature in inhibitors of MAO-A and MAO-B, enzymes critical for the metabolism of neurotransmitters. nih.govacs.org

The dichlorophenyl group contributes to the inhibitory potential of molecules, often by enhancing binding affinity within the hydrophobic pockets of enzyme active sites. This is exemplified by compounds like 3,4-dichloroamphetamine, which acts as a monoamine oxidase inhibitor (MAOI). wikipedia.org

Specific Receptor and Enzyme Interactions

Based on the activities of structurally analogous compounds, this compound can be hypothesized to interact with several specific receptors and enzymes that are important therapeutic targets.

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. nih.gov The discovery of potent, non-steroidal FXR modulators is a significant area of pharmaceutical research. A compound with high structural similarity to this compound, which contains both the 1-methyl-1H-indole core and a dichlorophenyl group, has been identified as a potent and selective FXR agonist. nih.gov This suggests that the general scaffold is well-suited for interaction with the FXR ligand-binding domain.

Compound NameStructure DescriptionTargetActivityReference
LY2562175A 1-methyl-1H-indole derivative with a piperidinylisoxazole substituent, which in turn is substituted with a 2,6-dichlorophenyl group.FXRPotent and selective agonist. nih.gov

The endocannabinoid system, primarily through the cannabinoid receptors CB1 and CB2, is involved in a wide range of physiological processes. The 2,4-dichlorophenyl moiety is a key structural feature in a well-known class of potent and selective CB1 receptor antagonists. nih.gov The prototypical compound SR141716 (Rimonabant) features a 1-(2,4-dichlorophenyl)pyrazole core. nih.gov Conformational and quantitative structure-activity relationship (QSAR) analyses have shown that the N1-aromatic ring, in this case, the 2,4-dichlorophenyl group, dominates the steric binding interaction with the CB1 receptor. nih.gov While the core of this compound is an indole rather than a pyrazole (B372694), the presence of the identical dichlorophenyl group at a similar position suggests a potential for interaction with cannabinoid receptors.

Compound NameStructure DescriptionTargetActivityReference
SR141716 (Rimonabant)A pyrazole derivative containing a 5-(4-chlorophenyl) group and a 1-(2,4-dichlorophenyl) group.CB1 ReceptorPotent and selective antagonist/inverse agonist. nih.gov
MDMB-CHMICAAn indole-based synthetic cannabinoid. Chloro-substitution at the indole core is explored for its impact on CB1 affinity.CB1 ReceptorHigh-affinity agonist. mdpi.com

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters. wikipedia.org Inhibition of these enzymes, particularly selective inhibition of MAO-B, is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. mdpi.com Numerous studies have demonstrated that indole derivatives are potent MAO inhibitors. nih.govacs.org The combination of an indole scaffold with a dichlorophenyl group has been shown to produce highly potent and selective MAO-B inhibitors. The dichlorophenyl moiety likely enhances binding within the hydrophobic active site of the enzyme. Given that this compound possesses both of these key structural elements, it is a strong candidate for a selective MAO-B inhibitor.

Compound NameStructure DescriptionTargetInhibitory ActivityReference
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleAn oxadiazole linking a 3,4-dichlorophenyl group and an indole group.MAO-BIC₅₀ = 0.036 µM mdpi.com
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleAn oxadiazole linking a 3,4-dichlorophenyl group and an indole group.MAO-AIC₅₀ = 150 µM mdpi.com
3,4-Dichloro-N-(2-methyl-1H-indol-5-yl)benzamideA benzamide (B126) linking a 3,4-dichlorophenyl group and a 2-methyl-indole group.MAO-BKᵢ = 0.03 µM (99-fold selective for MAO-B) nih.gov

G-Protein Coupled Receptor (GPCR) Antagonism

Research into the direct antagonistic effects of this compound on specific G-protein coupled receptors reveals a nuanced landscape. While various indole derivatives have been identified as GPCR modulators, specific data on this compound's activity at GPR84 and the Adenosine (B11128) A3 receptor is not extensively detailed in current literature.

GPR84: G-protein coupled receptor 84 (GPR84) is recognized as a proinflammatory receptor activated by medium-chain fatty acids. nih.govmedchemexpress.com The development of antagonists for this receptor is an area of therapeutic interest for inflammatory conditions. nih.govacs.org Studies have identified certain indole-containing molecules, such as 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, as high-affinity, competitive antagonists of human GPR84. nih.govacs.orgresearchgate.net However, specific binding or functional antagonism data for this compound at the GPR84 receptor is not available in the reviewed scientific literature.

Adenosine A3 Receptor: The Adenosine A3 Receptor (A3R) is implicated in a variety of physiological processes, and its antagonists are being explored for therapeutic potential. researchgate.netunife.it The development of selective A3R antagonists is a significant challenge due to similarities with other adenosine receptor subtypes. researchgate.net While compounds containing a dichlorophenyl group have been investigated in the context of A3R antagonism, these typically belong to different chemical scaffolds, such as isoxazoles. researchgate.net Specific research detailing the antagonistic activity of this compound at the Adenosine A3 receptor has not been identified.

Dopamine (B1211576) D3 Receptor Antagonism

The Dopamine D3 receptor is a key target in the central nervous system for the treatment of various neurological and psychiatric disorders. nih.gov The development of selective D3 antagonists is an active area of research. nih.govnih.gov Structural motifs, including the dichlorophenyl moiety, have been incorporated into potent D3 ligands; for example, the substitution of a 2-methoxyphenyl group with a 2,3-dichlorophenyl group in one series of compounds yielded highly potent and selective D3 antagonists. nih.gov Nevertheless, there is no specific documented evidence to suggest that this compound functions as a Dopamine D3 receptor antagonist.

Inhibition of Microbial Targets

The indole nucleus is a common scaffold in compounds exhibiting antimicrobial properties. The mechanisms of action for such compounds can be diverse, targeting various essential microbial pathways.

Electron Transport Chains: The mitochondrial electron transport chain is a fundamental pathway for energy production and can be a target for certain inhibitory compounds. nih.govnih.gov However, specific studies demonstrating the inhibition of microbial electron transport chains by this compound are not present in the available literature.

Ergosterol (B1671047) Biosynthesis: The inhibition of ergosterol biosynthesis is a well-established mechanism for antifungal agents, particularly the azole class. patsnap.comnih.gov This pathway is critical for the integrity of the fungal cell membrane. patsnap.comresearchgate.netresearchgate.net The primary target for azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for converting lanosterol to ergosterol. nih.govresearchgate.netresearchgate.net While some pyrazole-containing compounds have been shown to inhibit ergosterol biosynthesis, specific data confirming this mechanism for this compound is lacking. acs.org

DNA Gyrase: DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA and is a validated target for antibacterial drugs, most notably the quinolones. nih.govmdpi.com Inhibition of this enzyme interferes with DNA replication and repair, leading to bacterial cell death. nih.gov While various heterocyclic compounds are being explored as DNA gyrase inhibitors, there is no current evidence to indicate that this compound possesses this activity. researchgate.netgoogle.com

MmpL3: The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis and other mycobacteria. nih.govnih.gov It is responsible for exporting mycolic acids, in the form of trehalose (B1683222) monomycolates (TMM), across the cytoplasmic membrane, a critical step in the formation of the unique mycobacterial outer membrane. nih.govamazonaws.comresearchgate.net Inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm and ultimately cell death, making it a promising target for new antitubercular drugs. nih.govresearchgate.net

Indole-containing compounds, specifically indole-2-carboxamides, represent one of the most extensively studied classes of MmpL3 inhibitors. nih.gov Research indicates that the inhibitory mechanism of some MmpL3-targeting compounds, including certain indole derivatives, is linked to their ability to dissipate the transmembrane electrochemical proton gradient (proton motive force), which powers the transport activity of MmpL3. amazonaws.comresearchgate.net Additionally, direct interaction and binding of inhibitors to the MmpL3 protein have been demonstrated. nih.gov Although this compound is not an indole-2-carboxamide, its indole core places it within a broader class of compounds that have shown activity against this crucial mycobacterial target.

Microbial TargetRole of TargetImplication of Inhibition
MmpL3 Transports trehalose monomycolate (TMM) across the mycobacterial inner membrane. nih.govnih.govBlocks mycolic acid export, disrupting outer membrane biosynthesis and leading to cell death. amazonaws.comresearchgate.net

Cytochrome P450 (CYP) Isoenzyme Modulation

The interaction of chemical compounds with Cytochrome P450 (CYP) enzymes is a critical aspect of pharmacology, as these enzymes are central to drug metabolism.

CYP3A4 Time-Dependent Inhibition: Time-dependent inhibition (TDI) of CYP enzymes is a phenomenon where the inhibitory potency of a compound increases with pre-incubation time. sygnaturediscovery.comnih.gov This is often due to the formation of a metabolite that binds more tightly to the enzyme or inactivates it, a process known as mechanism-based inhibition. nih.gov TDI of CYP3A4, a major drug-metabolizing enzyme, is of particular concern as it can lead to significant drug-drug interactions. doi.orgfrontiersin.org

Research into a series of indole-phenylacetic acid derivatives identified significant CYP3A4 time-dependent inhibition. nih.gov In that study, it was hypothesized that the indole core itself was the structural source of the observed TDI. nih.gov This suggests that other indole-containing compounds, such as this compound, may also have the potential to act as time-dependent inhibitors of CYP3A4 through metabolic activation of the indole ring.

ParameterDescriptionClinical Relevance
Time-Dependent Inhibition (TDI) An increase in the inhibitory effect of a compound against an enzyme over a period of pre-incubation. sygnaturediscovery.comCan lead to an underprediction of drug-drug interactions from standard reversible inhibition assays, potentially causing unexpected toxicity or altered efficacy of co-administered drugs. nih.gov
Mechanism-Based Inhibition (MBI) A subset of TDI where a compound is metabolically converted to a reactive species that irreversibly inactivates the enzyme. nih.govRequires de novo synthesis of the enzyme to restore activity, leading to a prolonged and potent inhibitory effect. nih.gov

Structure Activity Relationships Sar and Pharmacophore Elucidation

Influence of the 2,4-Dichlorophenyl Moiety on Biological Activity and Lipophilicity

The 2,4-dichlorophenyl group attached at the C2 position of the indole (B1671886) ring is a critical determinant of the molecule's biological activity and its physicochemical properties, particularly lipophilicity. Lipophilicity is a key parameter that affects the transport of compounds through biological membranes and their ability to engage with receptors. mdpi.com

The presence of two chlorine atoms on the phenyl ring significantly increases the molecule's lipophilicity compared to an unsubstituted phenyl ring. This enhanced lipophilicity can facilitate passage across cellular membranes, including the blood-brain barrier. nih.gov The substitution pattern itself—with chlorine atoms at positions 2 and 4—creates a specific electronic and steric profile. The electron-withdrawing nature of the halogens alters the electron density of the phenyl ring, which can influence aromatic interactions (such as pi-pi stacking or cation-pi interactions) within a receptor binding pocket.

Compound FragmentKey FeaturesInfluence on Properties
Phenyl RingAromatic, HydrophobicProvides a core scaffold for receptor interaction.
2,4-Dichloro SubstitutionElectron-withdrawing, Steric bulkIncreases lipophilicity, creates a specific electronic and steric profile for binding selectivity.

Role of Substituents at Other Positions on the Indole Nucleus (e.g., C3, C5, C6)

While the core structure is defined by the groups at C2 and N1, substitutions at other positions on the indole ring (C3, C5, C6, etc.) are commonly used to fine-tune pharmacological activity. The C3 position of the indole is particularly reactive and serves as a common site for functionalization to generate more complex structures. nih.gov

Research on various indole derivatives has provided clear SAR insights:

C3 Position: C3-substituted indole analogs are known to be effective anticancer, antimicrobial, and antioxidant agents. nih.gov In some cases, substitution at the C3 position can stabilize the resulting indolyl radical, enhancing cytoprotective activity. nih.gov

C5 Position: The introduction of an electronegative fluorine atom at the C5 position of an indole-based GPR84 antagonist resulted in a decrease in activity, suggesting that this position is sensitive to electronic modifications. acs.org

C6 and C7 Positions: In a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitutions at the C7 position were found to be the most favorable for activity, while substitutions at C4 were the least favorable. researchgate.net The development of the cannabinoid receptor 1 (CB1) positive allosteric modulator ZCZ011 (6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole) highlights the importance of C3 and C6 substitutions for achieving specific pharmacological effects. researchgate.net

The following table summarizes SAR findings from a study on CysLT1 selective antagonists, demonstrating the influence of substituent position on inhibitory activity. researchgate.net

Compound SeriesSubstitution PositionObservationImpact on Activity
1H-indole-2-carboxylic acidsPosition 4Substitution at this position was the least favorable.Decreased
1H-indole-2-carboxylic acidsPosition 7Methoxy group substitution at this position was the most favorable.Increased
1H-indole-2-carboxylic acidsPosition 5Fluorine substitution was more potent than chlorine substitution.Modulated

Conformational Analysis and Molecular Dipole Effects on Receptor Affinity

The three-dimensional conformation of 2-(2,4-dichlorophenyl)-1-methyl-1H-indole is a key factor in its receptor affinity. The molecule is not planar. X-ray crystallography of the closely related 1-methyl-2-phenyl-1H-indole reveals that the phenyl ring is twisted relative to the plane of the indole system, with a dihedral angle of 46.09°. researchgate.net This specific, non-planar conformation is critical for fitting into a sterically defined binding pocket on a target protein.

Furthermore, the two chlorine atoms on the phenyl ring create a significant molecular dipole moment. This electrostatic feature can play a crucial role in orienting the molecule as it approaches its binding site. The dipole can engage in favorable electrostatic interactions with polar amino acid residues or charged cofactors within the receptor, contributing to both binding affinity and selectivity. acs.org The combination of a defined conformation (dihedral angle) and a specific electrostatic profile (dipole moment) are powerful determinants of receptor recognition.

Stereochemistry and Enantiomeric Selectivity in Biological Activity

Stereochemistry can play a decisive role in the biological activity of 2-phenylindole (B188600) derivatives. If substitution creates a chiral center, the resulting enantiomers can have dramatically different pharmacological properties. A striking example is seen with the enantiomers of a 2-phenylindole derivative that modulates the CB1 receptor. One enantiomer, GAT 228, acts as an allosteric agonist, while its counterpart, GAT 229, functions as a G protein-biased positive allosteric modulator (PAM) with no agonist activity of its own. researchgate.net This functional selectivity arises because each enantiomer binds to a different allosteric site on the receptor. researchgate.net

Additionally, the restricted rotation around the single bond connecting the indole C2 and the dichlorophenyl ring can give rise to a phenomenon known as atropisomerism. If the steric hindrance caused by substituents is large enough, it can prevent free rotation, leading to stable, non-superimposable conformational isomers (atropisomers). acs.org These atropisomers could be isolated and, like enantiomers, would likely exhibit distinct biological activities due to their different three-dimensional shapes.

Identification of Essential Pharmacophores for Target Binding

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on the SAR analysis of this compound and related structures, an essential pharmacophore model can be proposed.

The key features of this pharmacophore include:

Aromatic/Hydrophobic Core: The planar indole nucleus serves as a primary hydrophobic and aromatic region for interaction.

Aromatic/Hydrophobic Satellite: The 2,4-dichlorophenyl ring provides a second critical hydrophobic region. Its specific substitution pattern defines its steric bulk and electronic properties, which are essential for selectivity. nih.gov

Absence of H-Bond Donor: The 1-methyl group ensures the lack of a hydrogen bond donor at the N1 position. This is a "negative" or "exclusion" feature that can be critical for selectivity towards certain receptors. acs.org

Modulation Vectors: Positions C3, C5, and C6 on the indole ring are vectors where additional functional groups can be introduced to modulate potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

This model, combining hydrophobic centers, a defined three-dimensional arrangement, and specific electronic features, provides a framework for identifying new molecules that may interact with the same biological targets. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com This method is frequently employed in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. jocpr.combiointerfaceresearch.com

For indole (B1671886) derivatives, molecular docking studies are commonly performed to elucidate their binding modes within the active sites of various receptors. jocpr.comnih.gov These simulations can predict key interactions, such as hydrogen bonds and hydrophobic interactions, and provide a binding energy score, which indicates the affinity of the ligand for the target. nih.gov

Table 1: Representative Molecular Docking Parameters for Indole Derivatives (General Data)

ParameterDescriptionTypical Values for Indole Derivatives
Binding Energy The estimated free energy of binding between the ligand and the target protein.-7 to -12 kcal/mol
Interacting Residues Amino acids in the protein's active site that form bonds or have close contact with the ligand.Varies depending on the target protein.
Types of Interactions The nature of the chemical interactions between the ligand and the protein.Hydrogen bonds, hydrophobic interactions, π-π stacking.

Note: This table represents typical data for indole derivatives in general, as specific data for 2-(2,4-dichlorophenyl)-1-methyl-1H-indole is not available.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comnih.gov These models are used to predict the activity of new, untested compounds based on their structural properties. nih.gov

For various series of indole derivatives, QSAR studies have been conducted to develop predictive models for their anticancer, antimicrobial, or other pharmacological activities. biointerfaceresearch.comeurjchem.com These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimental activity data. mdpi.com

Molecular Dynamics (MD) Simulations for Binding Feasibility and Conformation

Molecular dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. nih.govfrontiersin.org In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to observe the conformational changes that may occur upon binding. nih.govsemanticscholar.org

While specific MD simulation data for this compound is not available, such simulations on related compounds often reveal the dynamic behavior of the ligand in the binding pocket, providing insights into the flexibility of the complex and the persistence of key interactions over time. frontiersin.org

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Electrostatic Potential Surface, Atomic Charges)

Electronic structure analysis provides information about the distribution of electrons in a molecule, which is crucial for understanding its reactivity and intermolecular interactions. researchgate.netxisdxjxsu.asia Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, the molecular electrostatic potential (MESP) surface, and atomic charges. researchgate.netnih.gov

While a detailed electronic structure analysis for this compound has not been published, studies on structurally similar compounds, such as 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, have been performed. researchgate.net These analyses help in identifying the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. xisdxjxsu.asia

Table 2: Representative Electronic Properties of a Structurally Similar Compound (General Data)

PropertyDescriptionValue for 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
HOMO Energy Energy of the highest occupied molecular orbital.-
LUMO Energy Energy of the lowest unoccupied molecular orbital.-
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.-

Note: The values in this table are for a related compound, as specific data for this compound is not available in the cited sources.

Binding Free Energy Calculations

Binding free energy calculations are used to provide a more accurate estimation of the binding affinity between a ligand and its target compared to the scoring functions used in molecular docking. researchgate.netchemrxiv.org Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. nih.gov

These calculations are computationally intensive and are typically performed on the snapshots obtained from MD simulations. chemrxiv.org They account for various components of the binding process, including electrostatic interactions, van der Waals forces, and solvation energies. mdpi.com

Theoretical Predictions of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Theoretical methods can be used to predict and analyze the nature and strength of intermolecular interactions that stabilize a ligand-protein complex. nih.gov These interactions are fundamental to molecular recognition and binding.

For aromatic and heterocyclic compounds like indoles, π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's active site are often significant. nih.govnih.gov Hydrogen bonding between the ligand and polar residues is also a key determinant of binding specificity. nih.gov

Preclinical Pharmacological Evaluation in in Vitro and in Vivo Models

In Vitro Assay Systems

Cell-Based Assays for Target Engagement and Pathway Modulation (e.g., Calcium Mobilization, G Protein Activation)

No data is available in the public domain regarding the evaluation of 2-(2,4-dichlorophenyl)-1-methyl-1H-indole in cell-based assays designed to assess target engagement or the modulation of cellular pathways such as calcium mobilization or G protein activation.

Biochemical Enzyme Inhibition Assays

There are no published studies detailing the inhibitory activity of this compound against any specific biochemical enzymes.

Receptor Binding Affinity Studies (e.g., Radioligand Binding)

No information has been found concerning the receptor binding affinity of this compound.

Efficacy Studies in Specific Cell Lines (e.g., Antimicrobial, Antifungal, Anticancer)

A search of the scientific literature did not yield any studies reporting on the antimicrobial, antifungal, or anticancer efficacy of this compound in specific cell lines.

In Vivo Efficacy Studies in Animal Models

Validation of Target Engagement in Animal Tissues (e.g., Brain, Spleen)

There is no available data from in vivo studies in animal models that validates the engagement of any biological target by this compound in tissues such as the brain or spleen.

Efficacy in Disease Models (e.g., Lipid Modulation in Rodent Models, Drug-Seeking Behavior Models)

The therapeutic potential of this compound is being investigated across various disease models to ascertain its efficacy. While specific data on this particular compound is limited, the broader class of indole (B1671886) derivatives has shown promise in several areas, including the modulation of lipid metabolism and influence on addictive behaviors.

Lipid Modulation in Rodent Models

Disorders of lipid metabolism, such as hyperlipidemia, are significant risk factors for cardiovascular diseases. Research into novel therapeutic agents to manage these conditions is ongoing. While direct studies on this compound are not extensively reported, related indole structures have demonstrated potential in modulating lipid profiles in preclinical models.

For instance, a study on a novel synthesized benzoylphenyl-indole-carboxamide derivative, N-[4-benzoylphenyl]-1H-indole-2-carboxamide, investigated its effects in diet-induced hyperlipidemic and Triton WR-1339-induced hyperlipidemic rat models. jocpr.com The findings from this study can provide a basis for understanding the potential lipid-lowering effects of structurally related indole compounds.

In the diet-induced hyperlipidemic model, administration of the indole-carboxamide derivative led to a significant reduction in key lipid parameters. jocpr.com Similarly, in the acute hyperlipidemia model induced by Triton WR-1339, the compound demonstrated a notable capacity to reverse the elevated lipid levels. jocpr.com

Table 1: Effect of an Indole-Carboxamide Derivative on Lipid Profile in Hyperlipidemic Rats
ParameterHyperlipidemic ControlIndole Derivative TreatedPercentage Change
Total Cholesterol (TC)Significantly IncreasedSignificantly Decreased (60%)↓ 60%
Triglycerides (TG)Significantly IncreasedSignificantly Decreased (33-45%)↓ 33-45%
Low-Density Lipoprotein (LDL)Significantly IncreasedSignificantly Decreased (32%)↓ 32%
High-Density Lipoprotein (HDL)Significantly DecreasedSignificantly Increased (58%)↑ 58%

These findings suggest that indole-based compounds may possess significant antihyperlipidemic activity, potentially through mechanisms that affect lipid synthesis, absorption, or catabolism. jocpr.com Further investigation into this compound is warranted to determine if it shares these lipid-modulating properties.

Drug-Seeking Behavior Models

Substance use disorders are complex neuropsychiatric conditions characterized by compulsive drug-seeking and use. nih.gov Preclinical animal models are crucial for understanding the neurobiological basis of addiction and for screening potential therapeutic agents that can reduce drug-seeking behavior.

Commonly used models include self-administration paradigms, where animals learn to perform a response (e.g., lever pressing) to receive a drug infusion, and reinstatement models, which are designed to mimic relapse. In reinstatement models, drug-seeking behavior is extinguished and then reinstated by exposure to drug-associated cues, stressors, or a priming dose of the drug.

While no specific studies have been published on the effects of this compound in models of drug-seeking behavior, the indole scaffold is present in many neuroactive compounds. The central nervous system effects of some indole derivatives suggest that this class of compounds could potentially modulate the neural circuits underlying addiction. For example, many drugs of abuse impact the brain's reward system, which is modulated by neurotransmitters like dopamine (B1211576) and serotonin. nih.gov Given that some indole derivatives interact with these neurotransmitter systems, it is plausible that they could influence drug-seeking behaviors. Future preclinical studies would be necessary to evaluate the efficacy of this compound in established rodent models of addiction.

Studies on Systemic Distribution and Target Accumulation in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is fundamental to its development. Biodistribution studies, in particular, provide critical information on where a compound travels in the body and where it accumulates, which helps in identifying target organs for efficacy and potential off-target sites for toxicity. nih.gov

For a novel compound like this compound, systemic distribution studies in animal models such as rodents are essential. These studies typically involve administering the compound, often radiolabeled, and then measuring its concentration in various tissues and organs at different time points. turkupetcentre.net

Methodologies for Biodistribution Studies

Several techniques can be employed to assess the systemic distribution of a small molecule:

Quantitative Whole-Body Autoradiography (QWBA): This imaging technique provides a detailed visual and quantitative map of the distribution of a radiolabeled compound throughout the entire animal body.

Liquid Scintillation Counting: Tissues and organs are collected at necropsy, homogenized, and the amount of radioactivity is measured to determine the concentration of the compound.

Mass Spectrometry: This method can be used to measure the concentration of the unlabeled compound in tissue samples, offering high specificity and sensitivity.

Expected Distribution Profile

The physicochemical properties of this compound, such as its lipophilicity, will heavily influence its distribution profile. As a relatively lipophilic molecule, it is expected to readily cross cell membranes and distribute into tissues. The presence of the dichlorophenyl group may further enhance its lipophilicity.

Key parameters determined from biodistribution studies include:

Table 2: Key Parameters in Systemic Distribution Studies
ParameterDescriptionImportance
Tissue-to-Plasma Concentration RatiosIndicates the extent of tissue penetration and accumulation.Helps identify target tissues and potential sites of toxicity.
Volume of Distribution (Vd)A theoretical volume that represents the extent of a drug's distribution in the body.A high Vd suggests extensive tissue distribution.
Clearance (CL)The rate at which a drug is removed from the body.Determines the dosing frequency.
Half-life (t½)The time it takes for the drug concentration to decrease by half.Influences the duration of action and dosing interval.

Analogue Design and Lead Optimization Strategies

Rational Design of Derivatives Based on SAR Insights

Rational drug design for derivatives of 2-(2,4-dichlorophenyl)-1-methyl-1H-indole would begin with the synthesis of a focused library of analogues to build a Structure-Activity Relationship (SAR) profile. This process involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity.

For the this compound scaffold, key modifications would include:

Substitution on the Dichlorophenyl Ring: The electronic and steric properties of this ring are critical. Researchers would systematically replace the chlorine atoms with other halogens (F, Br, I), small alkyl groups (e.g., methyl), or electron-donating/withdrawing groups (e.g., methoxy, nitro) at various positions (2, 3, 4, 5, and 6) to probe the binding pocket of the target protein.

Modification of the Indole (B1671886) Core: Substitutions at the 3, 4, 5, 6, and 7-positions of the indole ring with a variety of functional groups would be explored. This helps to map the surrounding space in the binding site and identify potential new interactions that could enhance potency or selectivity.

Alteration of the N-Methyl Group: The methyl group on the indole nitrogen could be replaced with other alkyl groups of varying sizes (ethyl, propyl, etc.), or with functionalized chains to explore additional binding vectors or to modulate the compound's physicochemical properties, such as solubility.

The data from these modifications would be compiled into a SAR table to guide further design.

Interactive Data Table: Hypothetical SAR for this compound Analogues

Compound IDR1 (Indole Position 5)R2 (Phenyl Position 4')Biological Activity (IC50, nM)
Lead HCl100
Analogue 1FCl50
Analogue 2OCH3Cl200
Analogue 3HF80
Analogue 4HCH3150

This table is illustrative and does not represent actual experimental data.

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a powerful strategy to discover novel intellectual property and to overcome issues with the original chemical scaffold, such as poor pharmacokinetic properties or toxicity. For this compound, this could involve replacing the central indole core with other heterocyclic systems that maintain a similar spatial arrangement of the key phenyl and methyl substituents. Potential isosteres for the indole ring include benzofuran, benzothiophene, or indazole.

Bioisosteric replacement is a more subtle modification where a functional group is replaced by another with similar physical or chemical properties. This is often done to improve metabolic stability, solubility, or target engagement. For instance, a chlorine atom on the phenyl ring could be replaced by a trifluoromethyl group (CF3) to alter electronic properties while maintaining a similar size. The N-methyl group could be replaced with an N-amino or N-hydroxyl group to introduce new hydrogen bonding capabilities.

Molecular Hybridization Approaches

Molecular hybridization involves combining structural features from two or more different pharmacophores to create a new hybrid molecule with enhanced activity or a dual mode of action. If the this compound scaffold is known to bind to a specific target, it could be hybridized with a known ligand for another target involved in the same disease pathway. For example, if the indole compound has anti-inflammatory properties, it could be linked to a known cyclooxygenase (COX) inhibitor to create a dual-action anti-inflammatory agent. The linkage is typically achieved via a flexible or rigid chemical linker, and the design of this linker is crucial for maintaining the optimal orientation of both pharmacophores.

Automated Pipelines for Lead Optimization in Drug Discovery

Modern drug discovery heavily relies on automated and computational methods to accelerate the lead optimization process. For a compound like this compound, an automated pipeline would typically involve:

In Silico Screening: Virtual libraries of potential analogues would be generated computationally.

Molecular Docking: These virtual compounds would be docked into a 3D model of the biological target to predict their binding affinity and orientation.

ADMET Prediction: Computational models would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates.

Automated Synthesis: High-throughput synthesis platforms can then be used to rapidly synthesize the top-ranked virtual compounds for biological testing.

This iterative cycle of design, prediction, synthesis, and testing allows for the rapid exploration of chemical space and the efficient identification of optimized lead candidates.

Strategies for Improving Selectivity and Potency against Specific Biological Targets

Improving the selectivity and potency of a lead compound is a primary goal of lead optimization. For this compound, strategies would include:

Structure-Based Design: If the 3D structure of the biological target is known, detailed analysis of the binding pocket can reveal opportunities for designing analogues that make additional, specific interactions (e.g., hydrogen bonds, salt bridges) with the target, thereby increasing potency and selectivity.

Exploiting Unique Pockets: Comparing the binding site of the intended target with those of off-target proteins can highlight differences that can be exploited. For example, if an off-target has a smaller binding pocket, introducing a bulky substituent onto the indole or phenyl ring could prevent binding to the off-target without affecting binding to the intended target.

Conformational Restriction: Introducing rigid elements into the molecule, such as by cyclizing a side chain, can lock the molecule into its bioactive conformation. This can increase potency by reducing the entropic penalty of binding and can also improve selectivity.

Through the systematic application of these medicinal chemistry strategies, a lead compound like this compound could be optimized into a clinical candidate with improved efficacy, safety, and pharmacokinetic properties.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

While classical methods for indole (B1671886) synthesis, such as the Fischer, Bischler, and Madelung syntheses, provide foundational routes, future research should focus on developing more efficient, scalable, and environmentally benign pathways to 2-(2,4-dichlorophenyl)-1-methyl-1H-indole and its analogs. evitachem.comnih.gov One common current approach involves Friedel-Crafts reactions, where an indole derivative reacts with dichlorobenzene in the presence of a Lewis acid catalyst. evitachem.com However, these methods can sometimes lack regioselectivity and may require harsh conditions.

Future synthetic explorations could concentrate on modern catalytic cross-coupling reactions. Techniques like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings offer powerful tools for constructing the C2-aryl bond with high precision and under milder conditions. nih.gov For instance, a strategy could involve the synthesis of a 2-halo-1-methyl-1H-indole precursor followed by a Suzuki-Miyaura coupling with 2,4-dichlorophenylboronic acid. Furthermore, the exploration of C-H activation methodologies presents a highly attractive, atom-economical approach. This would involve the direct coupling of 1-methyl-1H-indole with 1,3-dichlorobenzene, catalyzed by transition metals like palladium or rhodium, thereby avoiding the need for pre-functionalized starting materials.

The integration of enabling technologies such as microwave-assisted synthesis and flow chemistry could significantly accelerate the discovery of new derivatives. researchgate.net These technologies offer benefits like reduced reaction times, improved yields, and enhanced safety profiles, making them ideal for the rapid generation of compound libraries for biological screening.

Table 1: Comparison of Synthetic Methodologies for Indole Synthesis

Method Description Potential Advantages for Target Compound Potential Challenges
Fischer Indole Synthesis Cyclization of an arylhydrazine and an aldehyde or ketone under acidic conditions. nih.gov Versatile and widely used for various indole cores. May require harsh acidic conditions and high temperatures; precursor synthesis can be multi-step.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a boronic acid with a halide. nih.gov High functional group tolerance, mild reaction conditions, and commercial availability of reagents. Requires pre-functionalization of both coupling partners.
Buchwald-Hartwig Amination Palladium-catalyzed C-N bond formation. nih.gov Useful for synthesizing N-substituted indoles or functionalizing the indole core. Catalyst and ligand selection can be crucial for optimal results.

| Direct C-H Arylation | Transition-metal-catalyzed direct coupling of a C-H bond with an aryl halide. | High atom economy, reduces synthetic steps by avoiding pre-functionalization. | Selectivity can be a major challenge, especially with multiple C-H bonds. |

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of this compound have already demonstrated potential as antimicrobial and anticancer agents. evitachem.com The broader class of indole-containing compounds is known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticonvulsant, and antidiabetic properties. nih.gov This suggests that the therapeutic scope of this specific compound could be significantly expanded by screening it against a wider range of biological targets.

Future research should systematically evaluate the compound against various enzyme families and receptor types implicated in human diseases. Given the prevalence of the dichlorophenyl moiety in potent enzyme inhibitors, exploring its activity against protein kinases, dipeptidyl peptidase-4 (DPP4), or cannabinoid receptors could be fruitful avenues. nih.govnih.gov For example, numerous kinase inhibitors feature a substituted aryl group, and the 2-arylindole scaffold could effectively mimic this binding motif.

The compound's potential as an anti-inflammatory agent warrants investigation, possibly targeting enzymes like cyclooxygenase (COX) or mediators in the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Furthermore, considering the structural similarities to other neuroactive compounds, its effects on central nervous system targets, such as monoamine oxidase (MAO) or various neurotransmitter receptors, could be explored for potential applications in neurodegenerative diseases or psychiatric disorders. nih.govresearchgate.net High-throughput screening campaigns against diverse target panels, followed by validation in relevant cellular and preclinical models, will be crucial in identifying novel therapeutic indications.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by enabling the rational design of new molecules with enhanced potency and selectivity. tandfonline.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are particularly relevant for optimizing analogs of this compound. jocpr.comnih.govjocpr.com

QSAR models can be developed by correlating the structural features of a series of indole analogs with their observed biological activity. nih.goveurjchem.com These mathematical models can then predict the activity of novel, unsynthesized compounds, helping to prioritize synthetic efforts. For example, a QSAR study could elucidate how different substitution patterns on the dichlorophenyl ring or the indole core influence anticancer or antimicrobial efficacy. tandfonline.com

Molecular docking simulations can predict the binding orientation and affinity of the compound within the active site of a specific biological target, such as a kinase or a viral polymerase. jocpr.comderpharmachemica.com This provides valuable insights into the key molecular interactions—like hydrogen bonds, hydrophobic interactions, and pi-stacking—that govern binding. derpharmachemica.com These insights can guide the design of new derivatives with improved complementarity to the target's binding pocket. Following docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and accurate picture of the binding event. nih.gov Additionally, computational ADME (Absorption, Distribution, Metabolism, and Excretion) models can be used early in the design phase to predict the pharmacokinetic properties of new analogs, helping to avoid costly late-stage failures. researchgate.net

Table 2: Computational Approaches for Drug Design with Indole Derivatives

Technique Application Key Insights Provided
QSAR Predict biological activity of new analogs based on chemical structure. nih.govjocpr.com Identifies key structural features (descriptors) that correlate with activity.
Molecular Docking Predict the preferred binding mode and affinity of a ligand to a receptor. jocpr.comderpharmachemica.com Elucidates specific intermolecular interactions (e.g., hydrogen bonds) and guides structure-based design.
Molecular Dynamics (MD) Simulate the movement of atoms in a ligand-protein complex over time. nih.gov Assesses the stability of the binding pose and flexibility of the active site.

| ADME Prediction | Forecast pharmacokinetic properties like absorption, distribution, metabolism, and excretion. researchgate.net | Helps in early identification of compounds with poor drug-like properties. |

Mechanistic Investigations at the Atomic Level

A fundamental understanding of how this compound interacts with its biological targets at the atomic level is essential for mechanism-based drug design. While computational methods provide valuable predictive models, experimental validation is critical. Future research should aim to solve the three-dimensional structures of the compound in complex with its target proteins.

X-ray crystallography is a powerful technique that can provide a high-resolution snapshot of the ligand bound within the active site. nih.gov Obtaining a co-crystal structure would definitively reveal the binding orientation, conformational changes in the protein upon binding, and the precise network of interactions that stabilize the complex. This information is invaluable for validating docking predictions and for designing next-generation inhibitors with superior affinity and selectivity.

For larger protein complexes or those resistant to crystallization, cryo-electron microscopy (cryo-EM) has emerged as a viable alternative for high-resolution structure determination. In addition to structural biology, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be employed to precisely quantify the binding affinity and thermodynamic parameters of the interaction. These detailed mechanistic insights will not only explain the compound's mode of action but also provide a robust foundation for the rational optimization of this promising chemical scaffold.

Q & A

Q. What are the established synthetic routes for 2-(2,4-dichlorophenyl)-1-methyl-1H-indole?

The synthesis typically involves multi-step reactions, including condensation of 2,4-dichlorobenzoyl chloride with substituted indoles under basic conditions (e.g., triethylamine) in anhydrous solvents to prevent hydrolysis. Optimization of temperature, solvent polarity, and stoichiometry is critical for yield and purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
  • Single-crystal X-ray diffraction to resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .
  • Mass spectrometry (HRMS) for molecular weight validation.

Q. What preliminary biological activities have been reported for structural analogs?

Analogous compounds, such as sertaconazole, exhibit antifungal activity by targeting fungal cytochrome P450 enzymes. The dichlorophenyl group enhances lipophilicity, aiding membrane penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring may enhance binding to hydrophobic enzyme pockets.
  • Positional effects : Shifting the methyl group on the indole nitrogen alters steric hindrance, impacting target affinity. Computational docking (e.g., AutoDock) paired with in vitro assays can prioritize candidates .

Q. How should researchers resolve contradictions in biological activity data?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or cell lines. Strategies include:

  • Orthogonal validation : Replicate findings using fluorescence-based assays and microbial growth inhibition tests.
  • Meta-analysis : Compare results across studies with standardized protocols (e.g., CLSI guidelines for antifungals) .

Q. What challenges arise in crystallizing this compound for structural studies?

  • Purity requirements : ≥95% purity is necessary to avoid polymorphic interference.
  • Solvent selection : Slow evaporation from DMSO/ethanol mixtures promotes single-crystal growth.
  • Intermolecular interactions : Weak C–H···Cl or N–H···π bonds influence packing, as observed in related indole derivatives .

Methodological Considerations

Q. What computational tools are recommended for mechanistic studies?

  • Molecular docking : Use MOE or Schrödinger Suite to predict binding modes with fungal lanosterol 14α-demethylase.
  • MD simulations : GROMACS can assess stability of ligand-enzyme complexes over 100-ns trajectories .

Q. How can regioselective functionalization be achieved during synthesis?

  • Directed metalation : Employ LDA (lithium diisopropylamide) to deprotonate the indole C3 position selectively.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during multi-step reactions .

Data Contradiction Analysis

Q. Why do some studies report divergent antifungal potencies for analogs?

  • Steric effects : Bulky substituents may hinder access to enzyme active sites despite favorable hydrophobicity.
  • Species-specificity : Variations in fungal membrane composition (e.g., Candida vs. Aspergillus) affect compound uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.